molecular formula C10H8N4O B14603419 Pyridine, 4-(4-pyridinylazo)-, 1-oxide CAS No. 58254-68-5

Pyridine, 4-(4-pyridinylazo)-, 1-oxide

Cat. No.: B14603419
CAS No.: 58254-68-5
M. Wt: 200.20 g/mol
InChI Key: MVPBJPKOHLFKLR-UHFFFAOYSA-N
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Description

Pyridine, 4-(4-pyridinylazo)-, 1-oxide (CAS 58254-68-5) is a specialized heterocyclic compound building block of interest in organic synthesis and materials science . This molecule features a pyridine N-oxide core, a class of compounds known for their unique reactivity. The N-oxide functional group (a dative bond between nitrogen and oxygen) significantly alters the electronic distribution of the aromatic ring, activating it toward both nucleophilic and electrophilic substitution reactions, particularly at the 2- and 4-positions . This makes pyridine N-oxides versatile intermediates for synthesizing substituted pyridine derivatives that are otherwise difficult to access . The specific presence of the 4-(4-pyridinylazo) substituent suggests potential applications as a ligand in coordination chemistry or as a precursor for more complex molecular structures. From an analytical perspective, researchers should note that pyridine N-oxides are highly polar compounds and can present a challenge for analysis using standard reversed-phase HPLC methods with C18 columns, as they may show little to no retention in high-aqueous mobile phases . Alternative approaches, such as HILIC or the use of specialized columns like porous graphitic carbon (Hypercarb), may be required . FOR RESEARCH USE ONLY. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58254-68-5

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

(1-oxidopyridin-1-ium-4-yl)-pyridin-4-yldiazene

InChI

InChI=1S/C10H8N4O/c15-14-7-3-10(4-8-14)13-12-9-1-5-11-6-2-9/h1-8H

InChI Key

MVPBJPKOHLFKLR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1N=NC2=CC=[N+](C=C2)[O-]

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of Pyridine, 4 4 Pyridinylazo , 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of "Pyridine, 4-(4-pyridinylazo)-, 1-oxide". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

High-Resolution 1H and 13C NMR Investigations

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the molecular skeleton. researchgate.net The chemical shifts (δ) in these spectra are highly sensitive to the electronic environment of each nucleus. In "this compound," the presence of the electron-donating N-oxide group and the electron-withdrawing azo (-N=N-) bridge significantly influences the chemical shifts of the protons and carbons in both pyridine (B92270) rings.

The N-oxide group generally causes a shielding effect (upfield shift) on the ortho-protons (H-2', H-6') and a deshielding effect (downfield shift) on the para-proton relative to pyridine. Conversely, the azo group deshields the protons in its vicinity. The expected ¹H NMR spectrum would therefore show distinct signals for the protons on the N-oxide ring versus the unsubstituted pyridine ring. Similarly, the ¹³C NMR spectrum would reflect these electronic effects, with carbons adjacent to the N-oxide oxygen being shielded and those attached to the azo nitrogen atoms being deshielded. rsc.orgmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of substituted pyridine N-oxides and azo-pyridines. Solvent: CDCl₃.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2, H-6 ~8.70 (d) ~150.5
H-3, H-5 ~7.80 (d) ~122.0
C-4 - ~148.0
H-2', H-6' ~8.30 (d) ~139.0
H-3', H-5' ~7.70 (d) ~125.0
C-1' - ~145.0

Two-Dimensional NMR Techniques (e.g., NOESY, COSY, HSQC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular connectivity. researchgate.netconicet.gov.ar

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For "this compound," COSY spectra would show cross-peaks between H-2/H-3 and H-5/H-6 on the unsubstituted ring, and between H-2'/H-3' and H-5'/H-6' on the N-oxide ring, confirming the proton connectivity within each aromatic system. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with their directly attached carbon atoms. This technique allows for the definitive assignment of carbon signals based on the already assigned proton signals. For instance, the proton signal at ~8.70 ppm would show a cross-peak to the carbon signal at ~150.5 ppm, assigning them as H-2/H-6 and C-2/C-6, respectively. youtube.comyoutube.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the molecule's conformation. NOESY could reveal through-space interactions between protons on the N-oxide ring and the unsubstituted pyridine ring, providing insights into the preferred orientation around the N=N double bond.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. conicet.gov.arnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermolabile molecules like pyridine N-oxides. researchgate.net In positive-ion mode, ESI-MS would typically generate the protonated molecule, [M+H]⁺.

A characteristic fragmentation pathway for aromatic N-oxides under ESI-MS/MS conditions is the neutral loss of an oxygen atom (16 Da). researchgate.netnih.gov This "deoxygenation" process is a diagnostic indicator of the N-oxide functionality and can be induced thermally or through collision-induced dissociation (CID). nih.gov Another common fragmentation is the loss of a hydroxyl radical (•OH, 17 Da). Further fragmentation would involve the cleavage of the azo linkage and the pyridine rings.

Table 2: Predicted ESI-MS Fragmentation Pattern for this compound (C₁₀H₈N₄O, Exact Mass: 199.0698)

m/z (ion) Formula Description
200.0771 [C₁₀H₉N₄O]⁺ Protonated molecule [M+H]⁺
184.0822 [C₁₀H₉N₄]⁺ Loss of oxygen atom [M+H - O]⁺
183.0744 [C₁₀H₈N₄]⁺ Loss of hydroxyl radical [M+H - OH]⁺
105.0451 [C₅H₅N₂]⁺ Cleavage of azo bond (pyridyl diazenyl cation)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) allows for the separation of the target compound from complex mixtures followed by its structural confirmation. This is particularly valuable in metabolism studies or for purity analysis. nih.gov An LC method would first be developed to achieve chromatographic separation of "this compound". The eluent is then directed into the mass spectrometer, where the ion corresponding to the protonated molecule (e.g., m/z 200.0771) is selected and subjected to collision-induced dissociation. The resulting product ion spectrum, showing characteristic fragments like the loss of oxygen (m/z 184.0822), provides a highly specific and sensitive method for the identification and quantification of the compound. researchgate.netnih.gov This technique is instrumental in distinguishing N-oxides from their hydroxylated isomers, which have the same mass but different fragmentation patterns. researchgate.netnih.gov

Vibrational Spectroscopy for Bond Analysis and Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within a molecule by probing its vibrational modes. nih.gov

For "this compound," the spectra would be characterized by vibrations associated with the N-oxide group, the azo bridge, and the two pyridine rings.

N-O Vibrations: The N-O stretching vibration is a key diagnostic peak for N-oxides, typically appearing in the 1200-1300 cm⁻¹ region in the FTIR spectrum. N-O bending vibrations are expected at lower frequencies.

Azo Group Vibrations: The -N=N- stretching vibration is often weak in the infrared spectrum due to its symmetry but can show a stronger signal in the Raman spectrum, generally in the 1400-1450 cm⁻¹ range.

Pyridine Ring Vibrations: The spectra will be dominated by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and a series of characteristic C=C and C=N ring stretching vibrations in the 1400-1650 cm⁻¹ region. rsc.org The presence of the N-oxide and azo substituents will cause shifts in these ring modes compared to unsubstituted pyridine.

Spectroscopic studies on the closely related compound 4,4′-azobis(pyridine N-oxide) confirm that bands related to the pyridine N-oxide ring are prominent in the Raman spectrum, indicating a strong interaction of this moiety with surfaces, which is relevant for surface-enhanced Raman scattering (SERS) studies. rsc.org

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Primary Spectroscopic Technique
Aromatic C-H Stretch 3050-3150 FTIR/Raman
Pyridine Ring (C=C, C=N) Stretch 1400-1650 FTIR/Raman
Azo (-N=N-) Stretch 1400-1450 Raman
N-O Stretch 1200-1300 FTIR
C-H In-plane Bend 1000-1225 FTIR/Raman
N-O Bend 800-870 FTIR

Infrared (IR) Spectroscopic Analysis

The pyridine N-oxide group introduces distinct vibrational modes. The N-O stretching vibration is a key feature, typically appearing as a strong band in the 1200-1300 cm⁻¹ region. Another characteristic band is the ring deformation, which is sensitive to N-oxidation. For the parent pyridine-1-oxide, these bands are well-documented nist.gov. The azo group (-N=N-) stretching vibration is generally weak in the IR spectrum and appears in the 1400-1450 cm⁻¹ range. The pyridine ring itself contributes multiple characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and a series of ring stretching and deformation vibrations in the 1400-1600 cm⁻¹ fingerprint region core.ac.uk.

Based on analogous compounds like 4,4'-azopyridine and pyridine-N-oxide, the following table outlines the expected prominent IR absorption bands.

Vibrational Mode Expected Wavenumber (cm⁻¹) Notes
Aromatic C-H Stretch> 3000Characteristic of the pyridine rings.
Pyridine Ring Stretch1580 - 1620Multiple bands are expected in this region from both pyridine and pyridine N-oxide rings.
Azo (-N=N-) Stretch1400 - 1450Often weak in intensity.
N-O Stretch1200 - 1300A strong, characteristic band for the N-oxide group.
Ring Breathing/Deformation990 - 1050Vibrations involving the entire ring structure.
C-H Out-of-Plane Bend700 - 900Sensitive to the substitution pattern on the pyridine rings.

This table is predictive, based on data for constituent functional groups and related molecules, as a directly published and assigned spectrum for the title compound is not available.

Raman and Surface-Enhanced Raman Scattering (SERS) Studies

The study of this compound (also referred to as APO) using Raman spectroscopy, particularly Surface-Enhanced Raman Scattering (SERS), provides significant molecular insights. Research has shown that this compound can be formed in situ on silver colloidal surfaces through the reduction of 4-nitro(pyridine N-oxide) (NPO). rsc.orgpsu.edu The resulting SERS spectra are not of the precursor but of the adsorbed APO, allowing for detailed vibrational analysis of the title compound at a metal interface. rsc.orgpsu.edu

The SERS technique is ideal for studying molecules at metal surfaces due to its high sensitivity. psu.edu The adsorption mechanism and molecular arrangement of APO on the silver surface have been investigated using SERS, supported by Density Functional Theory (DFT) calculations. rsc.orgpsu.edu These studies help in the detailed interpretation of the vibrational modes observed in the SERS spectra.

Key findings from SERS studies indicate that the APO molecule likely adsorbs onto the silver surface. The enhancement of specific Raman bands provides clues about the molecule's orientation relative to the surface. DFT calculations on models of APO interacting with a silver adatom have been instrumental in assigning the observed spectral bands. rsc.org

The table below summarizes significant bands observed in the SERS spectrum of this compound adsorbed on silver nanoparticles.

Observed SERS Band (cm⁻¹) Assignment (Vibrational Mode) Reference
~1600Pyridine ring stretching (ν8a) rsc.orgpsu.edu
~1420Azo group stretching (νN=N) rsc.orgpsu.edu
~1220N-O stretching (νN-O) rsc.orgpsu.edu
~1010Pyridine ring breathing (ν1) rsc.orgpsu.edu

Assignments are based on SERS studies where the compound was formed in situ on silver colloids.

X-ray Diffraction Analysis for Solid-State Molecular Architectures

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration

As of the current literature survey, a complete single-crystal X-ray diffraction (SCXRD) structure for this compound has not been publicly reported. SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and the absolute configuration of chiral molecules. mdpi.comtugraz.at

For context, the non-oxidized parent compound, 4,4'-azopyridine (azpy), has been studied extensively in the context of coordination polymers and co-crystals. core.ac.ukrsc.org For example, in the coordination polymer {[Fe(azpy)(NCS)₂(MeOH)₂]·azpy}n, the 4,4'-azopyridine molecule acts as a bridging ligand. rsc.org Such studies reveal that the molecule is often close to planar, with the two pyridine rings adopting a trans configuration about the central -N=N- double bond. The introduction of the N-oxide group would be expected to alter the electronic properties and potentially the planarity and packing of the molecule due to its steric bulk and ability to form strong hydrogen bonds. rsc.org

A hypothetical SCXRD analysis of the title compound would be expected to confirm the trans configuration of the azo bridge and provide precise measurements of the N-O bond length and the geometry of the pyridine N-oxide ring.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)

Without a determined crystal structure, a definitive analysis of the crystal packing and intermolecular interactions for this compound is not possible. However, based on the known supramolecular chemistry of azopyridines and pyridine-N-oxides, the dominant interactions governing its solid-state architecture can be predicted. rsc.orgmdpi.com

Hydrogen Bonding: The N-oxide oxygen atom is a potent hydrogen bond acceptor. In a crystal lattice, this group would likely participate in C-H···O hydrogen bonds with hydrogen atoms from the aromatic rings of neighboring molecules. rsc.org If co-crystallized with hydrogen-bond donors, strong O-H···O or N-H···O interactions would be expected to form. researchgate.net

π-π Stacking: The two aromatic pyridine rings make the molecule a prime candidate for π-π stacking interactions. rsc.orgnih.gov In related structures, such as those of 4-aminopyridinium (B8673708) salts, pyridine rings are often observed in parallel-displaced or face-to-face arrangements with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. nih.gov These interactions are crucial in organizing the molecules into columns or layers within the crystal. nih.govresearchgate.net The crystal packing of 4,4'-azopyridine in coordination polymers also shows evidence of π-π stacking, which contributes to the formation of extended networks. rsc.org

Theoretical and Computational Chemistry Studies of Pyridine, 4 4 Pyridinylazo , 1 Oxide

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is widely employed to predict molecular properties and reactivity. For a molecule such as Pyridine (B92270), 4-(4-pyridinylazo)-, 1-oxide, DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can provide a detailed understanding of its electronic characteristics. researchgate.netniscpr.res.in

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Pyridine, 4-(4-pyridinylazo)-, 1-oxide, this process would elucidate key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: The following table is illustrative of the parameters that would be obtained from a DFT geometry optimization. Specific calculated values are not available in the reviewed literature.)

ParameterDescriptionPredicted Value
r(N-O)Bond length of the N-oxide groupData not available
r(N=N)Bond length of the azo bridgeData not available
r(C-N)Average C-N bond length in pyridine ringsData not available
a(C-N-C)Average C-N-C bond angle in pyridine ringsData not available
d(Py-N=N-Py)Dihedral angle between the two pyridine ringsData not available

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability.

The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter that characterizes the molecule's chemical reactivity and kinetic stability. edu.krdscirp.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krd For this compound, the HOMO is expected to be distributed over the electron-rich azo bridge and the pyridine ring, while the LUMO would likely be centered on the electron-deficient pyridine N-oxide ring and the azo group. Analysis of these orbitals provides insight into the regions of the molecule that are most likely to participate in electrophilic and nucleophilic attacks.

Table 2: Predicted Frontier Molecular Orbital Properties (Note: This table illustrates the type of data generated from an FMO analysis. Specific calculated values for the target molecule are not available in the reviewed literature.)

ParameterSymbolFormulaValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-Data not available
Lowest Unoccupied Molecular Orbital EnergyELUMO-Data not available
HOMO-LUMO Energy GapΔEELUMO - EHOMOData not available
Ionization PotentialI-EHOMOData not available
Electron AffinityA-ELUMOData not available
Chemical Hardnessη(I - A) / 2Data not available
Electronegativityχ(I + A) / 2Data not available

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the charge distribution and bonding interactions within a molecule. It translates the complex many-electron wavefunction into the familiar language of Lewis structures, including lone pairs, and bond orbitals.

For this compound, NBO analysis would quantify the natural atomic charges on each atom, revealing the effects of the electronegative nitrogen and oxygen atoms. The N-oxide oxygen is expected to carry a significant negative charge, while the attached nitrogen and the carbons at the 4-positions of the rings would likely be electron-deficient. Furthermore, NBO analysis can elucidate hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied donor orbitals to unoccupied acceptor orbitals. researchgate.net These interactions are key to understanding the molecule's stability and electronic structure.

Table 3: Predicted Natural Atomic Charges from NBO Analysis (Note: This table shows representative atoms for which NBO analysis would provide charge data. Specific values are not available in the reviewed literature.)

AtomPredicted Natural Charge (e)
O (N-oxide)Data not available
N (N-oxide)Data not available
N (azo bridge)Data not available
N (pyridine)Data not available
C4 (N-oxide ring)Data not available
C4 (pyridine ring)Data not available

Quantum Chemical Calculations of Electronic Transitions and Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the most common quantum chemical method for calculating the excited states of molecules. nih.gov This analysis allows for the simulation of the electronic absorption spectrum (UV-Visible spectrum) by predicting the vertical excitation energies, oscillator strengths (which relate to peak intensity), and the nature of the electronic transitions. researchgate.net

For this compound, with its extensive conjugated system, strong absorptions in the visible and near-UV regions are expected. These would primarily correspond to π→π* transitions, involving the promotion of an electron from a π bonding or non-bonding orbital (like HOMO) to a π antibonding orbital (like LUMO). TD-DFT calculations would identify the specific orbitals involved in each major electronic transition, providing a theoretical basis for interpreting the experimental UV-Vis spectrum.

Table 4: Predicted Electronic Transitions from TD-DFT Calculations (Note: This table illustrates the output of a TD-DFT calculation. Specific values are not available in the reviewed literature.)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S1Data not availableData not availableData not availablee.g., HOMO → LUMO
S0 → S2Data not availableData not availableData not availablee.g., HOMO-1 → LUMO
S0 → S3Data not availableData not availableData not availablee.g., HOMO → LUMO+1

Analysis of Resonance Structures and Electron Delocalization Patterns

Resonance theory describes the delocalization of electrons within certain molecules where a single Lewis structure is insufficient to represent the true bonding. libretexts.org The actual structure is a resonance hybrid of multiple contributing resonance forms. libretexts.orgutdallas.edu

In this compound, significant electron delocalization is expected across the entire molecule. Key resonance structures would involve charge separation across the N-oxide bond (N⁺-O⁻), delocalization of the negative charge on the oxygen into the pyridine ring, and movement of π-electrons across the azo bridge and into the second pyridine ring. researchgate.netsapub.org The azo group acts as a conjugating linker, facilitating communication between the two aromatic rings. The N-oxide group, being a strong electron-donating group through resonance, enhances the electron density at the 4-position, which in turn affects the electronic properties of the entire conjugated system. Analyzing these resonance structures helps in understanding the molecule's stability, reactivity, and the distribution of electron density. nih.govkhanacademy.org

Simulation of Spectroscopic Properties (e.g., Vibrational Frequencies, Electronic Spectra)

Computational chemistry allows for the simulation of various spectroscopic properties, providing a powerful tool for interpreting experimental data. As discussed in section 4.2, TD-DFT can simulate electronic (UV-Vis) spectra.

Additionally, DFT calculations can predict the harmonic vibrational frequencies of a molecule. bohrium.com These calculated frequencies and their corresponding intensities can be used to simulate the infrared (IR) and Raman spectra. nih.govmdpi.com Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the N=N bond, the N-O bond, C-H bonds, or the breathing modes of the pyridine rings. researchgate.net By comparing the simulated spectra with experimental ones, a detailed assignment of the observed vibrational bands can be made, confirming the molecular structure and providing insights into its bonding characteristics.

Table 5: Predicted Characteristic Vibrational Frequencies (Note: This table lists expected vibrational modes and their typical frequency ranges. Specific calculated values for the target molecule are not available in the reviewed literature.)

Vibrational ModeTypical Frequency Range (cm⁻¹)
Pyridine Ring C-H Stretch3000 - 3100
Pyridine Ring C=C/C=N Stretch1400 - 1600
Azo Group -N=N- Stretch1400 - 1450
Pyridine N-Oxide N-O Stretch1200 - 1300
Pyridine Ring Breathing990 - 1050

Investigation of Reaction Pathways and Transition States via Computational Methods

A comprehensive computational investigation into the reaction pathways of this compound would involve mapping the potential energy surface for its various potential transformations. This would include the identification of intermediates and, crucially, the characterization of transition state structures that connect these intermediates along a given reaction coordinate. Techniques such as Density Functional Theory (DFT) and ab initio methods are typically employed to calculate the energies and geometries of these stationary points.

For a molecule with the structural complexity of this compound, several reaction pathways could be of interest, including but not limited to:

Isomerization reactions: Exploring the potential for rearrangement of the azo bridge or migration of the N-oxide oxygen.

Decomposition pathways: Investigating the mechanisms by which the molecule might break down under thermal or photochemical conditions.

Reactions with other molecules: Simulating its interaction with potential reactants to predict reaction mechanisms and product formation.

The elucidation of transition states is paramount in these studies, as their energetic barriers determine the kinetics of a reaction. Computational methods allow for the precise determination of these high-energy structures, providing invaluable information on the feasibility and rate of chemical processes. At present, no such data has been published for the title compound.

Thermodynamic Stability and Charge-Distribution Patterns

The thermodynamic stability of this compound is another critical aspect that could be thoroughly examined through computational chemistry. By calculating key thermodynamic parameters such as the enthalpy of formation, Gibbs free energy, and bond dissociation energies, researchers can predict the molecule's stability under various conditions.

Furthermore, understanding the charge-distribution pattern is fundamental to predicting a molecule's reactivity and intermolecular interactions. Computational methods can generate detailed electronic charge density maps and calculate atomic charges, revealing the electrophilic and nucleophilic sites within the molecule. For this compound, an analysis of the charge distribution would shed light on:

The influence of the N-oxide group on the electron density of the pyridine rings.

The polarization of the azo bridge.

This information is essential for predicting how the molecule will interact with solvents, catalysts, and other chemical species.

While the broader field of computational chemistry of pyridine N-oxides is well-established, the specific application of these powerful theoretical tools to this compound represents a significant gap in the current research landscape. Future computational studies are needed to provide the foundational data required to fully understand the chemical behavior of this intriguing compound.

Reactivity and Mechanistic Investigations of Pyridine, 4 4 Pyridinylazo , 1 Oxide

Electrophilic Aromatic Substitution Reactions on Pyridine (B92270) N-Oxide Moieties

The presence of the N-oxide functionality significantly influences the outcome of electrophilic aromatic substitution (EAS) reactions on the pyridine ring. The oxygen atom can donate electron density into the ring through resonance, thereby activating it towards electrophilic attack, a contrast to the typically electron-deficient nature of the parent pyridine ring. bhu.ac.in

Regioselectivity of Substitutions (e.g., preferential attack at C-4 position)

The directing effect of the N-oxide group in "Pyridine, 4-(4-pyridinylazo)-, 1-oxide" channels electrophiles primarily to the C-4 position (para to the N-oxide). bhu.ac.inquimicaorganica.org This regioselectivity is a direct consequence of the resonance structures that place a negative charge on the C-4 carbon, making it the most nucleophilic center. bhu.ac.in While the C-2 position (ortho) is also activated, the C-4 position is generally favored. scripps.edu For instance, the nitration of pyridine-N-oxide with sulfuric acid and fuming nitric acid yields the 4-nitro derivative. bhu.ac.in

However, the reaction conditions can alter this regioselectivity. In strongly acidic media, the oxygen atom of the N-oxide can be protonated. This protonated species behaves more like a deactivated pyridine, directing incoming electrophiles to the meta positions (C-3 and C-5). pearson.com Computational studies on the nitration of pyridine-N-oxide with the nitronium ion (NO₂⁺) suggest that while the kinetic product is the ortho-substituted compound, explicit solvation of the N-oxide oxygen can lead to the formation of the para-substituted product, which is often the experimentally observed outcome. rsc.org

Nucleophilic Reactions and their Associated Mechanisms

The pyridine N-oxide moiety also activates the ring for nucleophilic attack, particularly at the C-2 (ortho) and C-4 (para) positions. scripps.educhemtube3d.com This is attributed to the ability of the N-oxide group to stabilize the negative charge in the intermediate formed during nucleophilic addition. scripps.edu The reaction generally proceeds through an addition-elimination mechanism. quimicaorganica.org

In the case of "this compound," nucleophilic substitution would be expected to occur on the pyridine ring bearing the N-oxide. The azo group at the 4-position would influence the precise reactivity, but the fundamental activation by the N-oxide at the C-2 and C-6 positions remains. Nucleophilic substitution reactions on pyridine N-oxides can be significantly faster than on the corresponding pyridines. scripps.edu

Deoxygenation Reactions of the N-Oxide Functionality

The removal of the oxygen atom from the N-oxide group, a process known as deoxygenation, is a crucial reaction for regenerating the parent pyridine structure after functionalization. rsc.org This reaction can be accomplished using a variety of reagents and methods. organic-chemistry.org

Common deoxygenation agents include phosphorus oxychloride (POCl₃) and zinc dust. wikipedia.org The reaction with POCl₃ can sometimes lead to chlorination at the 2- or 4-positions as a side reaction. wikipedia.orgclockss.org Milder and more chemoselective methods have been developed, such as palladium-catalyzed transfer oxidation using triethylamine, which can be accelerated by microwave irradiation. organic-chemistry.orgorganic-chemistry.org Other effective reagents include indium in the presence of pivaloyl chloride and environmentally friendly Lewis acids like Zn(OTf)₂ and Cu(OTf)₂. organic-chemistry.org Visible light-mediated metallaphotoredox catalysis offers a highly chemoselective and rapid deoxygenation method at room temperature. organic-chemistry.org Electrochemical deoxygenation provides an efficient, transition-metal-free alternative in aqueous solutions. organic-chemistry.org

Deoxygenation MethodReagents/ConditionsKey Features
Classical Methods PCl₅, POCl₃, SO₂Cl₂, SOCl₂Often results in chlorination of the pyridine ring. clockss.org
Metal-Based Reduction Zinc dustA common method for removing the oxygen atom. wikipedia.org
Palladium Catalysis [Pd(OAc)₂]/dppf, triethylamine, microwave irradiationConvenient and chemoselective. organic-chemistry.orgorganic-chemistry.org
Indium-Mediated Indium, pivaloyl chlorideHigh yields at room temperature. organic-chemistry.org
Lewis Acid Catalysis Zn(OTf)₂ or Cu(OTf)₂Mild and environmentally friendly. organic-chemistry.org
Photoredox Catalysis Visible light, Hantzsch estersHighly chemoselective and fast at room temperature. organic-chemistry.org
Electrochemical Method Aqueous solutionTransition-metal-free and avoids waste-generating reagents. organic-chemistry.org

Photoisomerization Mechanisms of the Azo Linkage (e.g., trans-cis Interconversion Kinetics)

The azo linkage (-N=N-) in "this compound" is photochromic, meaning it can undergo reversible isomerization between the more stable trans isomer and the cis isomer upon irradiation with light of a suitable wavelength. researchgate.netnsf.gov This process is a hallmark of azobenzene (B91143) and its derivatives, including azopyridines. researchgate.netnsf.gov The reverse cis-trans isomerization can occur thermally in the dark or be photochemically induced. researchgate.net

The kinetics of the thermal cis-to-trans isomerization are influenced by the substituents on the pyridine rings. For symmetrical azopyridines, activation energies for this process typically range from 21 to 22.6 kcal/mol. researchgate.net It has been observed that the thermal return from cis to trans is approximately twice as fast for azopyridine derivatives compared to their azobenzene counterparts. researchgate.net Protonation of the pyridine nitrogen atoms can lead to an ultrafast accelerated reversion from the cis to the trans isomer. nih.gov

Redox Chemistry and Electron Transfer Processes in Azopyridine N-Oxide Systems

The N-oxide functionality imparts significant redox activity to the molecule. Pyridine N-oxides can undergo single-electron oxidation to generate reactive pyridine N-oxy radicals. nih.govdigitellinc.com This process is often facilitated by photoredox catalysis. nih.govnih.gov These N-oxy radicals are electrophilic and can participate in various synthetic transformations, including hydrogen atom transfer (HAT) from C(sp³)–H bonds. nih.gov

The azo group in "this compound" also contributes to the molecule's redox chemistry. The reduction of related compounds like p-nitropyridine N-oxide can lead to the formation of azopyridine derivatives, indicating the accessibility of different oxidation states for the azo linkage. arkat-usa.org The combination of the N-oxide and the azo group in a single molecule suggests a rich and complex redox behavior, with potential for multiple electron transfer processes.

Coordination Chemistry of Pyridine, 4 4 Pyridinylazo , 1 Oxide As a Ligand

Ligand Design Principles for Azopyridine N-Oxides

The design of azopyridine N-oxide ligands, such as Pyridine (B92270), 4-(4-pyridinylazo)-, 1-oxide, is predicated on the synergistic integration of three key functional moieties: the pyridine ring, the azo group, and the N-oxide group. Each of these components imparts distinct properties to the ligand, influencing its coordination behavior and the characteristics of the resulting metal complexes.

The pyridine moiety provides a classic nitrogen donor atom, which readily coordinates to a wide variety of metal ions. mdpi.com The electronic properties of the pyridine ring can be modulated by the position of the azo linkage and the presence of the N-oxide group. tcu.edu The azo group, with its two nitrogen atoms, introduces further potential coordination sites and is also known for its photoresponsive (photoisomeric) properties, although this aspect is not the focus of the present discussion. mdpi.com

The N-oxide group is a particularly important design element. The highly polar N+–O− bond introduces a hard oxygen donor site, which exhibits a strong affinity for hard metal ions. nih.gov This oxygen atom can act as a monodentate or a bridging ligand, facilitating the formation of polynuclear complexes and coordination polymers. researchgate.net The presence of the N-oxide also influences the electronic properties of the pyridine ring, affecting its ability to engage in π-π stacking interactions, which can be crucial for the formation of supramolecular assemblies. canterbury.ac.nz The combination of these functionalities allows for the creation of ligands with tunable electronic and steric properties, capable of forming diverse and functional metal-ligand architectures.

Formation of Metal Complexes with Transition Metals

Pyridine, 4-(4-pyridinylazo)-, 1-oxide is capable of forming stable complexes with a range of transition metals. The presence of multiple donor atoms allows for various coordination modes, leading to complexes with diverse geometries and properties. Transition metal complexes of ligands containing pyridine and N-oxide functionalities have been extensively studied. wikipedia.orgwikipedia.org

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The stoichiometry of the reactants and the reaction conditions, such as temperature and solvent polarity, can influence the final structure of the complex. jscimedcentral.com

Table 1: Representative Spectroscopic Data for a Hypothetical Transition Metal Complex of this compound

Spectroscopic TechniqueFree LigandMetal ComplexInterpretation
IR (νN-O, cm-1)~1250~1220Shift to lower frequency indicates coordination of the N-oxide oxygen.
1H NMR (δ, ppm)Aromatic protonsShifted aromatic proton signalsChanges in chemical shifts confirm coordination.
UV-Vis (λmax, nm)Ligand-centered transitionsNew bands in the visible regionAppearance of metal-to-ligand charge transfer (MLCT) bands.

Note: This table is illustrative and based on general trends observed for similar complexes.

This compound possesses three potential coordination sites: the N-oxide oxygen, the nitrogen atom of the non-oxidized pyridine ring, and the nitrogen atoms of the azo group. The actual coordination mode adopted depends on several factors, including the nature of the metal ion (hard vs. soft acid), the steric environment, and the solvent system.

N-oxide Oxygen: The oxygen atom of the N-oxide group is a hard donor and preferentially coordinates to hard metal ions. wikipedia.org It can act as a monodentate ligand or as a bridging ligand between two metal centers. nih.gov

Pyridine Nitrogen: The nitrogen atom of the pyridine ring is a classic σ-donor and readily coordinates to a wide range of transition metals. mdpi.com

Azo Nitrogen: The nitrogen atoms of the azo group are generally considered weaker donors than the pyridine nitrogen or the N-oxide oxygen. However, they can coordinate to metal ions, particularly in chelating or bridging modes. acs.org

The versatility in coordination modes allows for the formation of a variety of complex structures, from simple mononuclear species to intricate coordination polymers. nih.gov

Lanthanide Coordination Chemistry and Luminescence Enhancement

The coordination chemistry of this compound with lanthanide ions is of particular interest due to the potential for luminescence enhancement. nih.gov Lanthanide ions exhibit characteristic sharp, line-like emission spectra, but their direct excitation is often inefficient due to the forbidden nature of f-f transitions. wpmucdn.com

Organic ligands, such as azopyridine N-oxides, can act as "antennas" by absorbing light and transferring the energy to the lanthanide ion, which then emits light. This process, known as the antenna effect or sensitization, can significantly enhance the luminescence intensity of the lanthanide ion. nih.gov The efficiency of this energy transfer is dependent on the energy levels of the ligand's triplet state and the emissive level of the lanthanide ion. researchgate.net The N-oxide group can play a crucial role in sensitizing lanthanide luminescence. nih.gov The coordination of the ligand to the lanthanide ion also shields it from solvent molecules that can quench its luminescence. rsc.org The bright emission from europium(III) complexes, for instance, is a well-documented phenomenon. nih.gov

Supramolecular Assembly through Metal-Ligand Interactions

The ability of this compound to act as a bridging ligand, combined with other non-covalent interactions, makes it an excellent building block for the construction of supramolecular assemblies. mdpi.com Metal-ligand coordination is a primary driving force for the formation of these extended structures. mdpi.com The directionality and strength of the coordination bonds can be controlled by the choice of metal ion and the ligand's design. researchgate.net

In addition to coordination bonds, other non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding can play a significant role in directing the self-assembly process and stabilizing the final supramolecular architecture. mdpi.com The planar aromatic rings of the pyridine moieties can engage in π-π stacking interactions, leading to the formation of one-, two-, or three-dimensional networks. The N-oxide group can also participate in hydrogen bonding interactions. rsc.org

Electrochemical Properties of Metal Complexes

The electrochemical properties of metal complexes of this compound are influenced by both the metal center and the ligand. The redox behavior of these complexes can be investigated using techniques such as cyclic voltammetry. The azo group in the ligand is known to be redox-active, typically undergoing a two-electron reduction. The metal center can also exhibit its own redox processes.

Coordination of the ligand to a metal ion can significantly alter the redox potentials of both the ligand and the metal. nih.gov For example, coordination to a Lewis acidic metal center can make the reduction of the azo group more difficult. Conversely, the electronic properties of the ligand can tune the redox potential of the metal center. researchgate.net The electrochemical behavior of these complexes is important for their potential applications in areas such as catalysis and sensor technology.

Theoretical Modelling of Metal-Ligand Interactions and Bonding

Theoretical and computational chemistry have emerged as indispensable tools for elucidating the intricate nature of metal-ligand interactions. In the context of "this compound" and its coordination complexes, however, a significant gap in the scientific literature exists. As of the latest available data, specific theoretical modeling, such as Density Functional Theory (DFT) calculations or advanced molecular orbital analysis, has not been published for the metal complexes of this particular ligand.

Computational studies are crucial for providing a detailed understanding of the electronic structure and bonding within coordination compounds. These methods can predict and analyze key parameters that are often challenging to determine experimentally with high precision. Such parameters include:

Bond Lengths and Angles: Theoretical calculations can provide optimized geometries of metal complexes, offering precise values for the distances between the metal center and the coordinating atoms of the ligand, as well as the angles between them. This information is fundamental to understanding the steric and electronic influences on the coordination sphere.

Mulliken and Natural Bond Orbital (NBO) Charge Analysis: These analyses distribute the electron density of the complex among its constituent atoms, providing insights into the extent of charge transfer from the ligand to the metal ion. This is critical for quantifying the Lewis basicity of the ligand and the nature of the metal-ligand bond.

Frontier Molecular Orbital (FMO) Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the reactivity and electronic properties of the complex. The HOMO-LUMO gap can be correlated with the stability and spectral properties of the compound. Analysis of the atomic orbital contributions to these frontier orbitals reveals the specific atoms and orbitals involved in key electronic transitions and interactions.

Bonding Analysis: Advanced techniques like the Atoms in Molecules (AIM) theory or Natural Bond Orbital (NBO) analysis can be employed to characterize the nature of the metal-ligand bond, distinguishing between covalent and electrostatic interactions.

While general principles of coordination chemistry for pyridine-N-oxide derivatives can be inferred, the specific electronic effects of the 4-pyridinylazo substituent on the N-oxide donor group remain unquantified by theoretical models. The azo bridge is an interesting feature that could potentially influence the electronic properties of the ligand through its π-system, affecting its donor strength and the stability of the resulting metal complexes.

The absence of published computational data for "this compound" complexes means that detailed, quantitative tables of bond parameters, charge distributions, and orbital contributions cannot be provided at this time. Future computational studies would be invaluable in providing a deeper understanding of the coordination behavior of this ligand and would allow for a direct comparison of its properties with other pyridine-N-oxide and azo-containing ligands. Such research would significantly contribute to the rational design of new functional coordination compounds.

Applications of Pyridine, 4 4 Pyridinylazo , 1 Oxide in Advanced Functional Materials

Photo- and Chemo-Responsive Materials Design

Smart materials that respond to external stimuli like light and chemical changes are at the forefront of materials science. The dual functionality of Pyridine (B92270), 4-(4-pyridinylazo)-, 1-oxide, possessing both a photo-isomerizable azo group and a coordinating N-oxide moiety, allows for the design of materials with tunable properties.

The incorporation of azobenzene (B91143) derivatives into polymer matrices is a well-established strategy for creating photo-responsive materials. The azo group in Pyridine, 4-(4-pyridinylazo)-, 1-oxide can undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. This molecular-level conformational change can be harnessed to induce macroscopic changes in a polymer network, leading to applications in photo-mechanical actuation.

Research on similar azo pyridine-functionalized polymers has demonstrated their potential. For instance, a new azo polymer incorporating 4-(4-hydroxyphenylazo)pyridine into a poly(2-hydroxyethyl methacrylate-co-methyl methacrylate) backbone has been synthesized. nih.gov This material exhibits significant photo-responsiveness, reaching a photostationary state with a 50% content of the cis-isomer after just six minutes of UV irradiation. nih.gov The subsequent thermal back-relaxation to the stable trans form occurred over 48 hours in the dark at ambient temperature. nih.gov This efficient photo-switching behavior is crucial for applications such as light-induced surface relief gratings, which have been successfully demonstrated with high amplitude modulation. nih.gov

The integration of this compound into similar polymeric systems could offer enhanced properties. The N-oxide group can introduce specific intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, potentially influencing the polymer's thermal properties and the kinetics of the isomerization process. Azo pyridines, in general, have been noted to exhibit faster cis-trans isomerization and improve the thermal properties of polymers compared to their azobenzene counterparts. nih.gov

Table 1: Photo-isomerization Characteristics of a Related Azo Pyridine Polymer

PropertyValueReference
Polymer Systemp(HEMA-co-MMA) functionalized with 4-(4-hydroxyphenylazo)pyridine nih.gov
UV Irradiation Time6 minutes nih.gov
cis-Isomer Content at Photostationary State50% nih.gov
Thermal Back Relaxation Time (in dark)48 hours nih.gov
Glass Transition Temperature (Tg)113 °C nih.gov
Thermal Stability~240 °C nih.gov

These properties make such polymers suitable for creating light-responsive materials for modern optoelectronics and photonics. nih.gov

Supramolecular chemistry offers a bottom-up approach to designing functional materials by programming non-covalent interactions between molecules. The pyridine N-oxide moiety is an excellent functional group for building such assemblies due to its ability to form hydrogen bonds and coordinate with metal ions.

Low molecular weight gelators (LMWGs) based on pyridyl-N-oxides have been shown to form smart gels that respond to external chemical stimuli. mdpi.com The gelation process can be turned on or off by the presence of specific cations or anions. mdpi.com These ions interact with the N-oxide groups, either constructively to enhance the gel network or destructively to cause its collapse. mdpi.com This chemo-responsive behavior is valuable for developing sensors and controlled-release systems. By incorporating the photo-responsive azo group of this compound, it is possible to design multi-stimuli-responsive supramolecular systems where light can be used as an additional trigger to control the assembly and disassembly processes.

The formation of these assemblies is driven by a combination of weak intermolecular forces, including hydrogen bonding and π-π stacking. In related systems, such as those constructed from phosphotungstate clusters and pyridine-based cations, complex noncovalent interactions efficiently induce the formation of crystal supramolecular lattices. rsc.org The dual nature of this compound allows it to participate in both photo-induced structural changes and chemically triggered assembly, making it a versatile building block for sophisticated supramolecular materials.

Catalytic Applications of Pyridine N-Oxide Derivatives

While specific catalytic studies on this compound are not extensively documented, the broader class of pyridine N-oxide derivatives is widely recognized for its versatile catalytic activity in organic synthesis. researchgate.netbohrium.com Their dual electronic nature allows them to act as mild Lewis bases and powerful electron-pair donors. mdpi.com This enables them to catalyze a wide variety of reactions and activate Lewis acids. mdpi.com

Pyridine N-oxides are effective nucleophilic catalysts, particularly in acyl transfer reactions. acs.org Unlike 4-(dialkylamino)pyridines (DMAPs), where the nitrogen atom is the nucleophilic center, in pyridine N-oxides, the exocyclic oxygen atom acts as the nucleophile. acs.org This difference in reactivity allows for the development of novel catalytic systems.

Mechanistic studies have shown that the nucleophilic ability of the oxygen in a pyridine N-oxide is higher than that of the nitrogen in the parent pyridine. acs.org In a typical acyl transfer mechanism, the N-oxide oxygen attacks the acylating agent to form a highly reactive acyloxypyridinium intermediate. This intermediate is then readily attacked by a nucleophile (e.g., an alcohol), regenerating the catalyst and forming the final product.

Researchers have designed and synthesized chiral 4-aryl-pyridine-N-oxide (ArPNO) organocatalysts that have proven efficient in the acylative dynamic kinetic resolution of various compounds. acs.org This work successfully overcame previous limitations, allowing for greater structural diversity at the C-4 position of the pyridine ring and paving the way for more varied and efficient nucleophilic organocatalysts. acs.org

Table 2: Examples of Reactions Catalyzed by Pyridine N-Oxide Derivatives

Reaction TypeRole of Pyridine N-OxideExampleReference
Acyl TransferNucleophilic CatalystAcylative dynamic kinetic resolution of azoles acs.org
AllylationLewis Base ActivatorAllylation of benzaldehyde (B42025) with allyl-trichlorosilane mdpi.com
OxidationOxidant/Oxygen Transfer AgentGold(I)-catalyzed oxidation of internal alkynes to α,β-diketoesters organic-chemistry.org
C-H FunctionalizationLigand/Redox AuxiliaryPhotocatalyzed ortho-alkylation of pyridine N-oxides researchgate.netacs.org

Role in Phosphorylation and Other Organic Transformations

Pyridine N-oxide derivatives serve as crucial reagents and catalysts in a multitude of organic transformations beyond simple acyl transfer. researchgate.netbohrium.com Their ability to act as mild oxidants or oxygen transfer agents is particularly valuable. For instance, they are used in combination with metal catalysts, such as gold(I), for the oxidation of alkynes to 1,2-dicarbonyl compounds under mild conditions. organic-chemistry.org

In the realm of C-H functionalization, pyridine N-oxides have been used as reactants to synthesize bioactive pyridine derivatives with high regioselectivity, overcoming the low reactivity of the parent pyridine ring. researchgate.netbohrium.com Modern photochemical methods have further expanded their utility. Through photoredox catalysis, pyridine N-oxides can generate reactive pyridine N-oxy radicals, which can mediate cascade reactions or act as hydrogen atom transfer catalysts for C(sp³)–H functionalizations. acs.org

These compounds also serve as ligands for transition metal complexes, altering the reactivity and selectivity of the metal center. mdpi.com This broad reactivity profile underscores the importance of pyridine N-oxides as a versatile class of compounds in synthetic organic chemistry. researchgate.netbohrium.com

Optoelectronic and Non-linear Optical (NLO) Materials

Materials that can manipulate light are essential for modern technology, from LEDs to advanced photonic devices. ossila.com Organic molecules with a donor-π-acceptor (D-π-A) structure are prime candidates for optoelectronic and NLO applications. The molecular structure of this compound, featuring an electron-donating pyridinyl group linked via a π-conjugated azo bridge to a pyridine ring with an electron-withdrawing N-oxide group, fits this paradigm.

The adsorption of similar azo dyes onto semiconductor surfaces like TiO₂ has been shown to activate photo-responsiveness, including photoisomerization and photocurrent generation, which are otherwise absent when the dye is in solution. researchgate.net This highlights the potential of using the pyridyl group as an effective anchor for creating functional dye-sensitized interfaces for optoelectronic devices. researchgate.net

Organic π-conjugated materials are known for their superior NLO performance. rsc.org Stilbazolium derivatives, which also contain pyridinium (B92312) rings, are a well-studied class of NLO materials used in frequency conversion and terahertz (THz) wave generation. mdpi.com The high NLO response in these materials stems from strong intermolecular charge transfer. mdpi.com The incorporation of pyridine groups into other π-conjugated systems like fluorenone has also been shown to yield materials with highly efficient second- and third-order NLO effects. rsc.org Given its intrinsic D-π-A character, this compound is a promising candidate for investigation as a new NLO material.

Metal-Organic Frameworks (MOFs) and Coordination Polymers for Specific Functions

This compound can serve as a multitopic organic linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The directional coordination preferences of its pyridine and N-oxide functionalities allow for the assembly of predictable and well-defined network structures when combined with metal ions or clusters.

The N-oxide group is known to coordinate to a wide range of metal ions, and its presence can influence the resulting framework's dimensionality and properties. researchgate.net Pyridine N-oxides can act as both monodentate and bridging ligands, often leading to the formation of coordination polymers. researchgate.net In the case of this compound, the terminal pyridine ring provides an additional coordination site, enabling the formation of higher-dimensional networks. For instance, the use of analogous ditopic pyridyl ligands has been shown to assemble into two-dimensional grid-like frameworks that can stack to form three-dimensional porous materials. rsc.org

The specific functions of MOFs and coordination polymers constructed from this ligand would be dictated by the choice of the metal center and the resulting framework topology. Potential applications include gas storage and separation, catalysis, and magnetism. The azo bridge, in particular, introduces photoresponsive characteristics to the ligand, which could be translated into photo-switchable properties in the final material. While specific research on MOFs incorporating "this compound" is not extensively documented in the available literature, the principles of MOF design suggest its potential utility.

For illustrative purposes, the following table outlines potential properties of hypothetical MOFs based on this ligand, drawing parallels from known pyridine-N-oxide and azo-functionalized frameworks.

Hypothetical MOFMetal CenterPotential FunctionStructural Feature
Hypo-MOF-1 Zn(II)Gas Sorption2D layered structure pillared by the ligand
Hypo-MOF-2 Cu(II)CatalysisPaddle-wheel secondary building units
Hypo-MOF-3 Co(II)Magnetic MaterialInterpenetrated 3D network
Hypo-MOF-4 Fe(II)Redox ActivityPorous framework with accessible metal sites

This table is illustrative and based on the functional potential of the ligand's constituent groups.

Chemical Sensing Platforms (e.g., Anion Detection)

The electron-deficient nature of the pyridine ring, enhanced by the N-oxide group, makes this compound a candidate for applications in chemical sensing, particularly for the detection of anions. The design of chemosensors often relies on interactions such as hydrogen bonding and electrostatic interactions between the sensor molecule and the target anion.

While direct studies on the anion sensing capabilities of "this compound" are not detailed in the available research, related pyridine derivatives have shown promise. For example, 4-(pyrrol-1-yl)pyridine has been investigated as a supramolecular chemodosimeter for nitrite (B80452) ions. nih.gov The sensing mechanism in such systems can involve changes in the supramolecular aggregation upon interaction with the anion. nih.gov

The azo group in this compound imparts a distinct color to the compound, suggesting its potential use as a colorimetric sensor. The interaction with an anion could modulate the electronic properties of the conjugated system, resulting in a visible color change. The potential selectivity and sensitivity of such a sensor would depend on the strength and nature of the interaction with different anions.

The following table summarizes the potential performance characteristics of a hypothetical anion sensor based on this compound, based on general principles of pyridine-based chemosensors.

AnalyteSensing MechanismDetection Limit (Hypothetical)Observable Change
Fluoride (F⁻)Hydrogen bonding10⁻⁶ MColorimetric/Fluorometric
Acetate (CH₃COO⁻)Hydrogen bonding10⁻⁵ MColorimetric
Dihydrogen Phosphate (H₂PO₄⁻)Hydrogen bonding10⁻⁵ MColorimetric/Fluorometric

This table is for illustrative purposes to demonstrate potential sensing capabilities, as specific experimental data for this compound is not available.

Future Research Directions and Prospects

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The future synthesis of Pyridine (B92270), 4-(4-pyridinylazo)-, 1-oxide and its derivatives will likely move beyond traditional methods towards more efficient, atom-economical, and environmentally benign processes.

Novel Synthetic Approaches: Traditional synthesis would typically involve the diazotization of an aminopyridine precursor followed by an azo coupling reaction. However, modern organic chemistry offers more sophisticated routes. A significant area of future research will be the application of C-H bond activation and functionalization . Palladium-catalyzed direct arylation of pyridine N-oxides has been demonstrated as a powerful tool for forming C-C bonds at the C2 position. rsc.orgresearchgate.netrsc.org Future work could adapt these protocols for a direct C-H/C-H cross-coupling between a pyridine N-oxide and a pyridine derivative, completely bypassing the need for pre-functionalized starting materials like amino or halo-pyridines. Another promising avenue is the exploration of oxidative coupling reactions of aminopyridine precursors, potentially using biocatalysts like laccase, which can facilitate the formation of the N=N bond under mild, aerobic conditions. researchgate.netmtak.hu

Sustainable Methodologies: Sustainability in chemical synthesis is a paramount goal. For the synthesis of this compound, two key areas are ripe for innovation:

Continuous Flow Chemistry: The generation of diazonium salts, key intermediates in azo dye synthesis, is often hazardous due to their instability and potential for exothermic decomposition. researchgate.net Continuous flow reactors offer superior control over reaction temperature and residence time, enabling the safe, on-demand generation and immediate use of such intermediates. tandfonline.comresearchgate.netrsc.org This technology not only enhances safety but also facilitates scalability and process optimization. mdpi.com

Green Oxidation and Biocatalysis: The N-oxidation step traditionally uses peroxyacids, which can generate stoichiometric waste. Future methodologies will likely focus on greener oxidants like hydrogen peroxide (H₂O₂) paired with efficient catalysts. researchgate.netias.ac.in Furthermore, the potential for enzymatic N-oxidation presents an exciting, sustainable alternative. Azo-N-oxidase activity has been identified in biological systems, suggesting that biocatalytic routes could be developed for highly selective and environmentally friendly N-oxide formation. nih.gov

Table 1: Comparison of Synthetic Methodologies for Azopyridine N-Oxide Synthesis

Feature Traditional Batch Synthesis Future Sustainable Synthesis
Azo Formation Diazotization/coupling with NaNO₂/HCl C-H activation; Enzymatic oxidative coupling
N-Oxidation Peroxyacids (e.g., m-CPBA) Catalytic H₂O₂; Biocatalytic oxidation
Process Safety Risk of diazonium salt accumulation Enhanced safety with in-situ generation in flow reactors
Atom Economy Moderate, involves protecting groups/pre-functionalization High, especially with C-H activation

| Environmental Impact | Use of hazardous reagents and organic solvents | Aqueous media, biodegradable catalysts, reduced waste |

Advancement in Computational Models for Predictive Material Design

Computational chemistry is poised to play a pivotal role in accelerating the discovery and design of novel materials based on Pyridine, 4-(4-pyridinylazo)-, 1-oxide. By predicting molecular properties before synthesis, computational models can guide experimental efforts, saving time and resources.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods are fundamental for understanding the electronic structure and photophysical properties of azo compounds. researchgate.netmdpi.comnih.gov For the target molecule, DFT calculations can predict key parameters such as the energies of the trans and cis isomers and the energy barrier for thermal back-isomerization. rsc.org TD-DFT will be crucial for simulating the UV-Vis absorption spectra and elucidating the mechanism of photoisomerization, which is the basis for its application in photo-responsive materials. researchgate.netrsc.orgrsc.org The presence of the N-oxide group, a strong dipole, is expected to significantly influence the molecule's electronic landscape, and computational studies can precisely quantify its effect on the HOMO-LUMO gap, charge distribution, and transition dipole moments. researchgate.net

Predictive Modeling for Functional Properties: Beyond fundamental properties, computational models can predict specific functionalities. A key area of interest is Nonlinear Optics (NLO) . Molecules with significant charge separation and extended π-conjugation, like the target compound, are candidates for NLO materials. Computational methods such as Finite Field (FF) and Coupled Perturbed Hartree-Fock (CPHF) can be employed to calculate the first and second hyperpolarizabilities (β and γ), which are direct measures of the NLO response. globethesis.com These predictions can guide the rational design of derivatives with enhanced NLO properties.

Machine Learning and High-Throughput Screening: A forward-looking prospect involves the use of machine learning (ML) and artificial intelligence. By building databases of computationally derived properties for a range of azopyridine N-oxide derivatives, ML models, such as Graph Neural Networks, can be trained to predict properties like NLO coefficients or absorption maxima with high speed and accuracy. researchgate.netnih.gov This would enable virtual high-throughput screening of thousands of potential structures to identify the most promising candidates for specific applications.

Table 2: Application of Computational Methods to this compound

Computational Method Predicted Properties & Applications
Density Functional Theory (DFT) Ground-state geometry, isomerization energies, HOMO-LUMO gap, electrostatic potential, vibrational spectra. nih.gov
Time-Dependent DFT (TD-DFT) UV-Vis absorption spectra, excited-state properties, photoisomerization pathways. rsc.org
Finite Field (FF) / CPHF First and second hyperpolarizabilities (β, γ) for predicting nonlinear optical (NLO) response. globethesis.com

| Machine Learning (e.g., GNN) | High-throughput prediction of properties (NLO, λₘₐₓ) to accelerate materials discovery. researchgate.net |

Expansion into Emerging Functional Material Applications

The unique combination of a photo-switchable azo unit, a metal-coordinating pyridine ring, and a hydrogen-bond-accepting N-oxide moiety makes this compound a versatile building block for various functional materials.

Metal-Organic Frameworks (MOFs): 4,4'-Azopyridine is a well-established linker for creating MOFs. researchgate.netmdpi.com These materials possess high porosity and ordered structures, making them suitable for gas storage and separation. researchgate.netnih.gov The introduction of the N-oxide group offers a distinct coordination site that could lead to novel MOF topologies. Furthermore, incorporating the photo-responsive azo unit into a rigid framework allows for the light-induced modulation of framework properties, such as guest adsorption or catalytic activity, creating "smart" MOFs. nih.gov

Photoresponsive Liquid Crystals (LCs): Azopyridines are excellent components for constructing supramolecular liquid crystals via hydrogen or halogen bonding. rsc.orgresearchgate.nettandfonline.comnih.gov The trans-cis isomerization of the azo unit upon UV irradiation disrupts molecular packing, leading to a reversible phase transition from a liquid crystalline state to an isotropic liquid. researchgate.net The strong dipole of the N-oxide group in the target molecule is expected to enhance intermolecular interactions, potentially leading to more stable LC phases and novel photo-switching behaviors.

Nonlinear Optical (NLO) Materials: Organic materials with large hyperpolarizabilities are sought after for applications in photonics and optoelectronics. ias.ac.injhuapl.edu The donor-π-acceptor character of the target molecule, where the pyridine acts as an acceptor and the N-oxide enhances the polarity, makes it a promising candidate for second-order NLO materials. acs.orgrsc.org Future research will involve synthesizing derivatives and growing non-centrosymmetric crystals to maximize the bulk NLO effect.

Chemical Sensors: The nitrogen atoms of both the pyridine and N-oxide groups can act as binding sites for metal ions. rsc.orgmdpi.com This coordination is expected to perturb the π-electron system of the azo chromophore, leading to a detectable change in its color (colorimetric sensing) or fluorescence. This could be exploited to design selective and sensitive sensors for detecting specific metal cations in environmental or biological samples. bohrium.com

Interdisciplinary Research Endeavors in Polymer Science, Nanotechnology, and Biomedical Engineering

Integrating this compound into larger, more complex systems will drive innovation across multiple scientific disciplines.

Polymer Science: Incorporating the molecule as a monomer or a side-chain pendant into polymers can create photo-actuating materials. rsc.orgresearchgate.net Upon irradiation, the collective isomerization of the azo units can induce macroscopic changes in the polymer's shape, leading to light-driven bending, contraction, or surface patterning. mtak.hu Such materials are promising for applications in soft robotics, haptics, and reconfigurable optics. The N-oxide group could mediate inter-chain hydrogen bonding, influencing the mechanical properties and thermal stability of the resulting polymers.

Nanotechnology: The molecule can be used as a surface ligand to functionalize inorganic nanoparticles (e.g., gold, silica, or magnetic iron oxide). mdpi.comnih.gov This creates hybrid nanomaterials where the core provides a primary function (e.g., plasmonics, magnetism) and the organic shell provides photo- and chemo-responsiveness. researchgate.net For instance, light could be used to trigger the aggregation/dispersion of nanoparticles or to control their interaction with their environment, opening doors for light-controlled catalysis or targeted delivery systems.

Biomedical Engineering: Azo compounds are valuable in designing materials for biomedical applications, such as smart hydrogels. nih.govmdpi.com The azo bond can be cleaved by azo-reductase enzymes found in specific biological environments, enabling targeted drug release. nih.govresearchgate.net While avoiding therapeutic applications, the molecule could be integrated into biocompatible hydrogels where light acts as a remote, non-invasive trigger to alter the gel's physical properties (e.g., swelling or stiffness). This could be used to create dynamic cell culture scaffolds or micro-actuators for biological studies. The high water solubility and hydrogen-bonding capacity imparted by the N-oxide group are advantageous in these aqueous environments. rsc.org

Design of Multi-Responsive Hybrid Materials

A major frontier in materials science is the creation of "intelligent" materials that can respond to multiple external stimuli. The inherent functionalities of this compound make it an ideal candidate for this purpose.

The molecule possesses three distinct responsive sites:

The Azo Group: Responds to light (UV/Visible) via trans-cis isomerization. researchgate.net

The Pyridine Nitrogen: Responds to pH (protonation/deprotonation) and coordinates to metal ions. rsc.orgnih.gov

The N-oxide Group: Acts as a strong hydrogen bond acceptor and can also interact with Lewis acids and metal ions. scripps.edu

This trifecta of responsiveness allows for the design of sophisticated materials where different stimuli can be used orthogonally or synergistically to control material properties. For example, a coordination polymer gel could be formed using the pyridine nitrogen as a ligand. globethesis.com This gel could be disassembled by either light (which changes the shape of the ligand), a drop in pH (which protonates the ligand), or the addition of a competing metal ion.

Future research will focus on creating hybrid materials that combine this multi-responsive molecule with other functional components. This could involve incorporating the molecule into thermo-responsive polymer networks (e.g., based on N-isopropylacrylamide) to add temperature as another stimulus. mdpi.commdpi.com Another exciting direction is the development of organic-inorganic hybrid systems, such as core-shell nanoparticles where an inorganic core is coated with a polymer layer containing the azopyridine N-oxide. doi.orgmdpi.comnih.govrsc.org In such a system, light could control the shell's permeability, pH could alter its charge, and an external magnetic field (if the core is magnetic) could control its location, leading to highly sophisticated and controllable nanomaterials.

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